molecular formula C14H12ClN B8562822 N-[(4-chloro-2-methylphenyl)-methylene]benzeneamine

N-[(4-chloro-2-methylphenyl)-methylene]benzeneamine

Cat. No.: B8562822
M. Wt: 229.70 g/mol
InChI Key: QULHXZRQLWVQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chloro-2-methylphenyl)-methylene]benzeneamine is a useful research compound. Its molecular formula is C14H12ClN and its molecular weight is 229.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12ClN

Molecular Weight

229.70 g/mol

IUPAC Name

1-(4-chloro-2-methylphenyl)-N-phenylmethanimine

InChI

InChI=1S/C14H12ClN/c1-11-9-13(15)8-7-12(11)10-16-14-5-3-2-4-6-14/h2-10H,1H3

InChI Key

QULHXZRQLWVQSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C=NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-2-methylbenzaldehyde (3.5 g, 22.6 mmol) and aniline (2.11 g, 22.6 mmol) in toluene (40 ml) was heated at reflux in a Dean-Stark apparatus for 1 hour. The mixture was cooled and evaporated in vacuo to leave an oily residue. The residue was redissolved in ether, washed with 5% sodium bicarbonate solution. The organic phase was separated, dried over MgSO4 and filtered. The filtrate was concentrated in vacuo to afford an oily residue which was purified by distillation via a Kugelrohr apparatus (oven temperature 160° C., 0.5 mm) to provide the title compound (4.0 g, 7.4 mmol, 77%) as a viscous oil; pmr (CDCl3)δ2.5(3H, s), 6.3-7.5(7H,m), 7.95(H, d), 8.6(H,s).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
77%

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